5-Fluoropyridin-2-amine hydrobromide
Description
5-Fluoropyridin-2-amine hydrobromide is a pyridine derivative characterized by a fluorine substituent at the 5-position and an amine group at the 2-position of the pyridine ring, combined with a hydrobromide salt. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical applications. The hydrobromide salt form is commonly employed in drug formulations to improve bioavailability, as seen in approved drugs like galantamine hydrobromide (Razydine®, Reminyl®) for Alzheimer’s disease .
Properties
IUPAC Name |
5-fluoropyridin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZGIYLZHKYTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridin-2-amine hydrobromide typically involves the fluorination of 2-aminopyridine. One common method is the Balz-Schiemann reaction, where 2-aminopyridine is diazotized and then treated with a fluorinating agent such as hydrogen fluoride or tetrafluoroborate salts . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Fluorinating Agents: Hydrogen fluoride, tetrafluoroborate salts.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include various substituted pyridines, nitro derivatives, and complex aromatic compounds .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
5-Fluoropyridin-2-amine hydrobromide is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug development.
2. Anticancer Research
Recent studies have indicated that derivatives of 5-fluoropyridin-2-amine exhibit anticancer properties. For instance, compounds related to this amine have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values in the low micromolar range, suggesting significant antiproliferative effects .
3. Receptor Binding Studies
The compound is also being investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological receptors could lead to the discovery of new therapeutic agents targeting various diseases, including neurological disorders and cancer .
Case Studies
Case Study 1: Anticancer Activity
A notable study evaluated the anticancer activity of 5-fluoropyridin-2-amine derivatives. The results demonstrated that certain derivatives induced apoptosis in cancer cells by activating caspases, crucial for programmed cell death. This suggests that these compounds not only inhibit cell growth but also promote cancer cell death through intrinsic pathways .
Case Study 2: Development of Radioligands
In another investigation, researchers aimed to develop specific radioligands for imaging cyclic nucleotide phosphodiesterase 5 (PDE5) in the brain using derivatives of 5-fluoropyridin-2-amine. The study highlighted the compound's potential role in neuroscience research, particularly in understanding neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-Fluoropyridin-2-amine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Structural Variations
- Halogen Position and Type :
- Fluorine at the 5-position (as in this compound) vs. bromine/chlorine at the same or adjacent positions (e.g., 5-bromo-4-fluoropyridin-2-amine) alters electronic properties and steric effects. Fluorine’s electronegativity may enhance binding to biological targets compared to bulkier halogens .
- Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit a six-membered ring with two nitrogen atoms, increasing hydrogen-bonding capacity and influencing supramolecular interactions .
Physicochemical Properties
- Hydrobromide Salts: The hydrobromide form improves aqueous solubility, critical for drug delivery. For example, dextromethorphan hydrobromide (Auvelity®) leverages this property for enhanced bioavailability . Non-salt analogs (e.g., 5-bromo-6-fluoropyridin-2-amine) may require formulation adjustments to achieve comparable solubility .
Biological Activity
5-Fluoropyridin-2-amine hydrobromide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, which imparts distinct electronic properties. The compound's molecular formula is CHBrFN, and its molecular weight is approximately 195.01 g/mol. The fluorine atom enhances reactivity and binding affinity, allowing it to interact with various biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The electron-withdrawing effect of the fluorine atom influences the compound's reactivity, enabling it to modulate enzyme activity and protein-ligand interactions. This modulation can lead to various biochemical effects, making it a valuable compound in drug development.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities, particularly as an inhibitor of certain enzymes involved in disease processes. For instance, studies have shown its potential as a phosphodiesterase (PDE) inhibitor, which plays a critical role in regulating intracellular signaling pathways.
Table 1: Biological Activity Overview
Case Studies
- PDE5 Inhibition : A study evaluated the efficacy of this compound as a PDE5 inhibitor. Results indicated that the compound significantly reduced PDE5 activity in vitro, suggesting potential therapeutic applications in conditions like pulmonary hypertension and erectile dysfunction .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound demonstrated a capacity to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons .
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve apoptosis induction through caspase activation pathways .
Research Applications
The compound serves as a versatile building block in medicinal chemistry for synthesizing more complex molecules with potential therapeutic effects. Its applications extend to:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting neurological disorders and cancers.
- Biological Research : Utilized in studies exploring enzyme mechanisms and receptor interactions.
- Agrochemical Production : Employed in creating specialized chemicals for agricultural use .
Q & A
Q. What are the common synthetic routes for preparing 5-fluoropyridin-2-amine hydrobromide?
Methodological Answer: The synthesis typically involves halogenation and amination of pyridine derivatives. For example:
- Halogen Exchange : Fluorination of brominated pyridines using reagents like KF in polar solvents (e.g., DMF) under controlled temperatures (60–100°C) .
- Cross-Coupling Reactions : Suzuki or Negishi couplings with boronic acids or organozinc reagents to introduce functional groups. For instance, 5-bromo-2-fluoropyridine can react with aminating agents in the presence of Pd catalysts .
- Amination : Direct substitution of halogens (Br, Cl) with ammonia or protected amines under microwave-assisted conditions for higher yields .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How can spectroscopic methods (NMR, MS) characterize this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Mass Spectrometry (ESI-MS) :
- Molecular ion [M+H]<sup>+</sup> at m/z 191.00 (C5H4BrFN2+) .
- Fragmentation patterns confirm bromide loss (m/z 111.0) .
Validation : Compare with literature data for halogenated pyridines .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (N2) to prevent hydrolysis or oxidation .
- Decomposition Risks :
- Handling : Use glove boxes for air-sensitive reactions .
Advanced Research Questions
Q. How to design multi-step syntheses incorporating cross-coupling reactions for fluoropyridine derivatives?
Methodological Answer:
- Step 1 : Synthesize brominated intermediates (e.g., 5-bromo-2-fluoropyridine via halogen exchange) .
- Step 2 : Suzuki Coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 catalyst and Na2CO3 base in THF/H2O (80°C, 12h) .
- Step 3 : Protect amine groups with Boc anhydride before further functionalization .
Q. Example Workflow :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Halogenation | KF, DMF, 80°C | 75% |
| 2 | Suzuki Coupling | Pd catalyst, THF/H2O | 60% |
| 3 | Protection | Boc2O, DMAP | 85% |
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Analysis :
- Case 1 : Unexpected <sup>1</sup>H NMR splitting → Check for diastereomers or solvent effects.
- Case 2 : MS fragments not matching expected MW → Assess purity via elemental analysis .
- Bayesian Statistical Methods :
Q. What experimental models are suitable for assessing the biological activity of fluoropyridine derivatives?
Methodological Answer:
- In Vivo Models :
- In Vitro Assays :
- Enzyme inhibition (e.g., methionine aminopeptidase-1) using fluorometric assays .
- Cell viability (MTT assay) on cancer cell lines (IC50 determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
